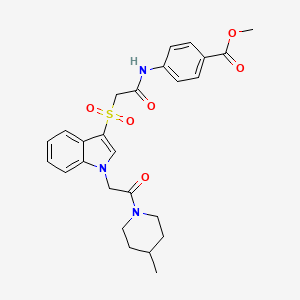
methyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a methyl group, a piperidine ring, an indole ring, a sulfonyl group, an acetamido group, and a benzoate group . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound may have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine and indole rings would likely contribute to the rigidity of the molecule, while the sulfonyl, acetamido, and benzoate groups could participate in various intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and acetamido groups could increase its polarity and solubility in water .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been studied for its potential in combating microbial infections. The presence of the 4-methylpiperidin moiety suggests that it could be effective against a range of bacterial and fungal pathogens. Research indicates that similar structures have shown significant inhibitory activity against bacterial strains, suggesting that this compound may also possess potent antimicrobial properties .
Medicinal Chemistry: Antihypertensive Agents
The 4-methylpiperidin component is known to be a building block in antihypertensive drugs. It’s plausible that this compound could be explored for its blood pressure-lowering effects, given the historical success of piperidine derivatives in this area .
Oncology: Tyrosine Kinase Inhibition
Compounds with a similar structure to methyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate have been used to inhibit tyrosine kinases, which are therapeutic targets in leukemia treatment. This suggests potential applications in designing cancer therapeutics .
Neuropharmacology: CNS Activity
Given the structural complexity of this compound, it may interact with central nervous system receptors or enzymes. Piperidine derivatives have been associated with anti-convulsant and anti-inflammatory activities, which could be relevant for neurological research and drug development .
Drug Design: Scaffold for Heterocycles
The indole and piperidine rings present in this compound make it a valuable scaffold for synthesizing various heterocyclic compounds. These structures are often key in medicinal chemistry for creating molecules with desired biological activities .
Pharmacokinetics: Prodrug Design
The compound’s structure allows for modifications that could make it a candidate for prodrug design, where it could be metabolized into an active drug within the body. This approach is often used to improve the bioavailability and therapeutic profile of pharmaceuticals .
Material Science: Fluorescent Compounds
The molecular framework of this compound, particularly the indole moiety, could be utilized in the development of fluorescent compounds for material science applications. These compounds are essential in various imaging and diagnostic techniques .
Agricultural Chemistry: Insecticidal Properties
The 1,3,4-oxadiazoles in its structure are known for their insecticidal properties. This suggests that the compound could be investigated for use in agricultural chemistry to protect crops from pest infestations .
Mécanisme D'action
Mode of Action
The presence of a piperidine ring and an indole moiety in its structure suggests that it may interact with various biological receptors or enzymes .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds containing similar structural features have been involved in various biochemical pathways, including signal transduction, enzymatic reactions, and ion channel regulation .
Pharmacokinetics
The presence of various functional groups in its structure suggests potential for both hydrophilic and lipophilic interactions, which could influence its absorption and distribution within the body .
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6S/c1-18-11-13-28(14-12-18)25(31)16-29-15-23(21-5-3-4-6-22(21)29)36(33,34)17-24(30)27-20-9-7-19(8-10-20)26(32)35-2/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORFLUQBZBXQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

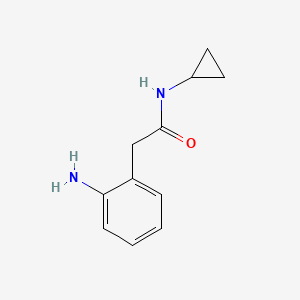


![4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2924756.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2924757.png)
![2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B2924758.png)
![4-[Bis(2-methoxyethyl)amino]-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2924762.png)
![5-((5-Chlorothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2924764.png)
![N-(2,3-dimethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2924767.png)
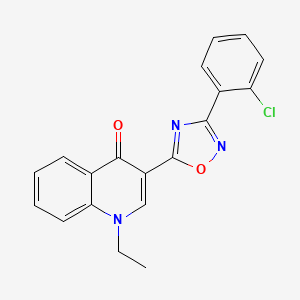
![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2924770.png)
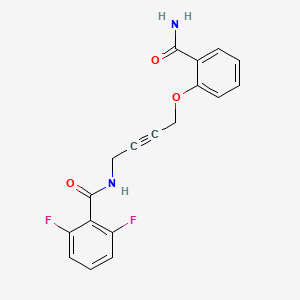
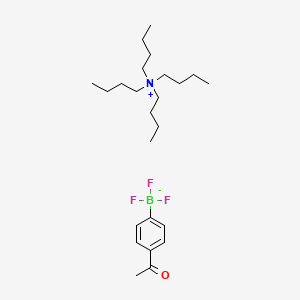
![N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924775.png)